molecular formula C21H22N4O3S B2463844 3-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-2-sulfanylidene-1H-quinazolin-4-one CAS No. 451466-22-1

3-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-2-sulfanylidene-1H-quinazolin-4-one

Cat. No. B2463844
CAS RN: 451466-22-1
M. Wt: 410.49
InChI Key: NEEOZGUYUFFDEA-UHFFFAOYSA-N
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Description

The compound “3-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-2-sulfanylidene-1H-quinazolin-4-one” is a derivative of piperazine . Piperazine is a common structural motif found in agrochemicals and pharmaceuticals, in part due to its ability to positively modulate the pharmacokinetic properties of a drug substance . The incorporation of this heterocycle into biologically active compounds can be accomplished through a Mannich reaction .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, a novel compound 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione was obtained in good yield via a three-step protocol . The reaction with amine was carried out in 95% ethanol at room temperature for 24 hours .


Molecular Structure Analysis

The molecular structure of similar compounds has been assigned by HRMS, IR, 1H, and 13C NMR experiments . In silico docking and molecular dynamics simulations, along with absorption, distribution, metabolism, and excretion (ADME) calculations, have been used to identify promising lead compounds .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been described in the literature. For instance, the title compound 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is obtained via a four-step protocol .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been investigated using spectroscopic techniques such as XRD, FT-IR, FT-Ra, and NMR . The HOMO–LUMO energy gap was calculated at 5.19 eV, while this value was experimentally found at 4.26 eV from the UV–Vis absorption spectrum .

Scientific Research Applications

Antihypertensive and Cardiovascular Effects

3-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-2-sulfanylidene-1H-quinazolin-4-one derivatives have been explored for their cardiovascular effects. One study demonstrated that a quinazoline derivative exhibited α1-adrenoceptor antagonistic and type I antiarrhythmic effects on mammalian cardiac tissues, leading to a reduction in heart rate and blood pressure in hypertensive rats without causing reflex tachycardia, suggesting potential for chronic hypertension treatment (Tsai et al., 2001). Another study highlighted the blockade of α1-adrenoceptors and Na+ channels by a similar compound, reducing cardiac excitability and contractility, which may be beneficial for hypertension management without significant cardiac depression (Ke et al., 2001).

Corrosion Inhibition

Quinazolin-4(3H)-one derivatives have shown effectiveness as corrosion inhibitors for mild steel in acidic environments. The derivatives exhibited high corrosion inhibition efficiency, suggesting their utility in developing new inhibitor platforms for corrosion protection. Their adsorption on the steel surface follows the Langmuir adsorption isotherm, indicating potential applications in materials science and engineering to enhance the longevity and durability of metallic structures (Chen et al., 2021).

Antimicrobial Activity

A series of novel 3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-ones, including quinazoline derivatives, showed promising in vitro biological efficacy against various bacterial and fungal strains. These findings indicate the potential of these compounds in developing new antimicrobial agents, contributing to the ongoing search for effective treatments against resistant microbial strains (Patel et al., 2012).

Stability Under Stress Conditions

Research on the stability of quinazoline derivatives under stress conditions revealed their resilience to environmental factors such as UV radiation and elevated temperatures, though they are sensitive to hydrolysis in alkaline environments. This information is crucial for the development and storage of pharmaceutical substances, ensuring their stability and effectiveness over time (Gendugov et al., 2021).

Insecticidal Efficacy

Quinazolinone derivatives have been synthesized and evaluated for their insecticidal properties. This research offers insights into the development of novel insecticides that could be used in agricultural practices to manage pest populations, potentially contributing to increased crop yields and food security (El-Shahawi et al., 2016).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-2-sulfanylidene-1H-quinazolin-4-one' involves the condensation of 4-methoxyphenylpiperazine with ethyl 2-chloroacetate to form 2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)acetyl)ethanol. This intermediate is then reacted with 2-mercaptoquinazolin-4-one to form the final product.", "Starting Materials": [ "4-methoxyphenylpiperazine", "ethyl 2-chloroacetate", "2-mercaptoquinazolin-4-one" ], "Reaction": [ "Step 1: 4-methoxyphenylpiperazine is reacted with ethyl 2-chloroacetate in the presence of a base such as potassium carbonate to form 2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)acetyl)ethanol.", "Step 2: 2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)acetyl)ethanol is then reacted with 2-mercaptoquinazolin-4-one in the presence of a base such as sodium hydride to form the final product, 3-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-2-sulfanylidene-1H-quinazolin-4-one." ] }

CAS RN

451466-22-1

Molecular Formula

C21H22N4O3S

Molecular Weight

410.49

IUPAC Name

3-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C21H22N4O3S/c1-28-16-8-6-15(7-9-16)23-10-12-24(13-11-23)19(26)14-25-20(27)17-4-2-3-5-18(17)22-21(25)29/h2-9H,10-14H2,1H3,(H,22,29)

InChI Key

NEEOZGUYUFFDEA-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CN3C(=O)C4=CC=CC=C4NC3=S

solubility

not available

Origin of Product

United States

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